Mesigyna

Description

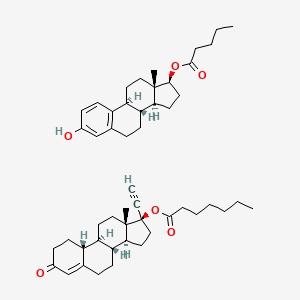

Structure

2D Structure

Properties

CAS No. |

99897-30-0 |

|---|---|

Molecular Formula |

C50H70O6 |

Molecular Weight |

767.1 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate;[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate |

InChI |

InChI=1S/C27H38O3.C23H32O3/c1-4-6-7-8-9-25(29)30-27(5-2)17-15-24-23-12-10-19-18-20(28)11-13-21(19)22(23)14-16-26(24,27)3;1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h2,18,21-24H,4,6-17H2,1,3H3;7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t21-,22+,23+,24-,26-,27-;18-,19-,20+,21+,23+/m01/s1 |

InChI Key |

MVRUQONLTQUUHW-ASYYKIBUSA-N |

SMILES |

CCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C.CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |

Isomeric SMILES |

CCCCCCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C.CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C |

Canonical SMILES |

CCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C.CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |

Synonyms |

Estracomb TTS estradiol, norethindrone drug combination HRP 102 HRP-102 HRP102 Mesigyna |

Origin of Product |

United States |

Synthetic Chemistry and Formulation Science of Mesigyna

Synthetic Pathways of Norethisterone Enanthate and Estradiol (B170435) Valerate (B167501)

The production of Mesigyna's active components involves multi-step chemical syntheses to build the core steroid structures and subsequently attach the ester groups that are critical to their pharmacokinetic profiles.

Norethisterone Enanthate (NETE) is a prodrug of the progestin norethisterone. wikipedia.org Its synthesis is a two-stage process: the creation of the norethisterone molecule, followed by its esterification.

The synthesis of the core norethisterone steroid, a 19-nortestosterone derivative, can be achieved through several routes, often starting from other steroids. google.com A common industrial precursor is estradiol or its 3-methyl ether. One established pathway involves the Birch reduction of estradiol 3-methyl ether, which reduces the aromatic A-ring to a diene. google.com Subsequent hydrolysis removes the methyl ether and rearranges the double bonds to form the α,β-unsaturated ketone structure in the A-ring characteristic of norethisterone.

Another patented approach for 19-norsteroids begins with a 19-hydroxy-3-keto-Δ⁴-steroid. wikipedia.org This starting material is reacted with a secondary amine (like pyrrolidine) to form a 19-nor-3,5-diene-3-amine intermediate. The crucial step is the introduction of the ethynyl (B1212043) group at the C17 position. This is accomplished by reacting the 17-keto group with acetylene in the presence of a strong base, such as potassium tert-butoxide. wikipedia.org Final hydrolysis then yields the norethisterone structure. wikipedia.org

Once norethisterone is synthesized, the final step is esterification to produce Norethisterone Enanthate. This involves creating an ester linkage at the 17β-hydroxyl group. The reaction is typically performed by treating norethisterone with a reactive form of heptanoic acid (enanthic acid), such as enanthoyl chloride or enanthic anhydride, in the presence of a suitable catalyst or base to facilitate the reaction and neutralize the acidic byproduct. This esterification transforms the parent alcohol (norethisterone) into a more lipophilic ester (norethisterone enanthate), a modification that is key to its long-acting depot effect. nih.gov

Table 1: Key Precursors and Reagents in Norethisterone Enanthate Synthesis

| Stage | Compound/Reagent | Role |

|---|---|---|

| Norethisterone Synthesis | Estradiol 3-Methyl Ether | Starting Material / Precursor |

| 19-Norandrostenedione | Starting Material / Precursor | |

| Acetylene | Source of the 17α-ethynyl group | |

| Potassium tert-butoxide | Strong base for ethynylation reaction | |

| Esterification | Norethisterone | Parent steroid / Intermediate |

| Enanthic Anhydride / Enanthoyl Chloride | Esterifying agent | |

| Pyridine or other base | Catalyst and acid scavenger |

Estradiol Valerate (E2V) is a prodrug of the natural estrogen, estradiol. nih.gov Its synthesis aims to attach a valerate (pentanoate) ester to the 17β-hydroxyl group of the estradiol molecule, which significantly increases its lipophilicity and duration of action when administered in an oil vehicle. nih.gov

A common patented synthesis route begins with the precursor estradiol. wikipedia.orgwikipedia.org The process involves the reaction of estradiol with an excess of a valerylating agent, typically n-valeric anhydride or n-valeryl chloride, in the presence of a base like pyridine. This reaction initially leads to the formation of an intermediate, Estradiol Divalerate, where both the 3- and 17β-hydroxyl groups of estradiol are esterified. wikipedia.orgwikipedia.org

The key challenge is the selective removal of the valerate group from the 3-position while leaving the 17β-ester intact. This is achieved through controlled partial hydrolysis. The estradiol divalerate intermediate is treated with a calculated amount of a base, such as potassium carbonate in methanol (B129727) or sodium borohydride. wikipedia.orgwikipedia.org This selectively cleaves the more reactive phenolic ester at the 3-position, yielding the desired Estradiol 17-Valerate. The final product is then purified through crystallization to achieve the required pharmaceutical-grade purity. wikipedia.org

Table 2: Key Precursors and Reagents in Estradiol Valerate Synthesis

| Stage | Compound/Reagent | Role |

|---|---|---|

| Esterification | Estradiol | Starting Material / Precursor |

| n-Valeric Anhydride / n-Valeryl Chloride | Valerylating agent | |

| Pyridine | Base and catalyst | |

| Intermediate Formed | Estradiol Divalerate | Diester intermediate |

| Selective Hydrolysis | Potassium Carbonate / Sodium Borohydride | Reagent for selective de-esterification |

| Methanol / Ethanol | Solvent |

Pharmaceutical Formulation Development Principles for Oily Solutions

The formulation of this compound as an oily solution for intramuscular injection is critical for its function as a long-acting contraceptive. The choice of excipients and solvent system is designed to ensure the stability of the drug product and to create a depot at the injection site from which the active steroids are slowly released.

The excipients in the this compound formulation are not inert fillers; they are functional components that dictate the drug's release profile and stability. The two primary excipients are castor oil and benzyl (B1604629) benzoate (B1203000).

Castor Oil: This is the primary vehicle of the formulation. As a viscous, non-aqueous oil, it is immiscible with the aqueous environment of the muscle tissue. When injected, the oily solution forms a localized deposit, or "depot." The highly lipophilic steroid esters, Norethisterone Enanthate and Estradiol Valerate, have high solubility in the castor oil but low solubility in the surrounding aqueous bodily fluids. This creates a partition system where the drugs must slowly partition out of the oil phase and into the bloodstream over an extended period. This depot effect is the fundamental principle behind the formulation's long duration of action. pharmaffiliates.comwho.int

Benzyl Benzoate: This excipient serves multiple crucial roles as a co-solvent. Firstly, it significantly increases the solubility of the steroid esters in the castor oil vehicle, allowing for a more concentrated and stable solution. google.com Secondly, it acts as a viscosity-lowering agent, making the formulation easier to draw into a syringe and inject. who.int Finally, benzyl benzoate helps to prevent the crystallization of the dissolved steroids during storage, particularly at lower temperatures, thereby ensuring the homogeneity and stability of the product. who.int The ratio of castor oil to benzyl benzoate is a critical formulation parameter, with a volume ratio of 6:4 being described in related patents for depot preparations. pharmaffiliates.com

Table 3: Functions of Key Excipients in this compound

| Excipient | Chemical Class | Primary Function(s) |

|---|---|---|

| Castor Oil | Triglyceride / Fixed Oil | Vehicle; Forms intramuscular depot for sustained release. |

| Benzyl Benzoate | Benzoate Ester | Co-solvent; Increases drug solubility, reduces viscosity, prevents crystallization. |

The selection of a solvent system is paramount in formulating poorly water-soluble drugs like steroid esters. Steroids are notoriously insoluble in aqueous solutions but are soluble in fats and certain organic solvents. The oily vehicle of this compound leverages this property.

The stability of the steroid esters is enhanced in the non-aqueous, lipophilic environment of the castor oil and benzyl benzoate mixture. Hydrolysis, a primary degradation pathway for esters, is minimized in the absence of water. The solubility of steroidal compounds is dictated by the polarity of the solvent system. Solvents like ethanol and methanol can dissolve steroids, but their miscibility with water makes them unsuitable for a depot injection. An oily vehicle provides the necessary non-polar environment to dissolve the non-polar steroid esters. The combination of a fixed oil (castor oil) and a co-solvent (benzyl benzoate) creates a robust system that can dissolve high concentrations of the drugs while maintaining stability and ensuring a slow, controlled release upon injection.

Advanced Drug Delivery Systems Research for Steroidal Compounds

While oily depot injections are a well-established method for long-acting steroid delivery, research continues into more advanced systems to further improve therapeutic outcomes, patient compliance, and tissue targeting. These novel systems aim to provide even better control over release kinetics and potentially reduce side effects.

Several advanced platforms are under investigation for steroidal compounds:

Microspheres: These are microscopic, spherical particles made from biodegradable polymers (like chitosan). google.com Steroids can be encapsulated within these microspheres. Upon injection, the polymer slowly degrades, releasing the drug in a controlled manner over weeks or months. The release rate can be tuned by altering the polymer's properties, such as its cross-linking density. google.com

Nanoparticles and Solid Lipid Nanoparticles (SLNs): Reducing the carrier size to the nanometer scale offers potential advantages in drug delivery. Nanoparticles can be engineered to target specific tissues. SLNs are a particularly attractive option as they use solid lipids as the core matrix, which are well-tolerated by the body and can enhance the bioavailability of encapsulated hydrophobic drugs like steroids.

Liposomes: These are vesicular structures composed of lipid bilayers, similar to cell membranes. They can encapsulate both hydrophilic and lipophilic drugs. For steroids, liposomes can act as a solubilizing carrier. PEGylated (polyethylene glycol-coated) liposomes have been developed to evade the immune system, prolonging their circulation time and improving drug delivery to target sites like inflamed tissues or tumors.

Steroidal Bioconjugates: This approach involves covalently linking a steroid molecule to another active moiety or a targeting ligand. The steroid can act as a carrier to improve the membrane permeability and bioavailability of a linked drug. This strategy is being explored for targeted delivery of therapeutic agents to specific cells or tissues that have high concentrations of steroid receptors.

These advanced systems represent the future of steroidal drug delivery, promising more precise and efficient therapeutic interventions.

Microencapsulation and Nanocarrier Approaches for Related Steroids

Conventional formulations for steroids can have drawbacks, such as low drug permeation. nih.gov To overcome these issues, nanotechnology-based formulations, including microencapsulation and various nanocarriers, have been explored for the delivery of steroidal compounds. nih.gov These advanced delivery systems aim to provide targeted, controlled release and improve bioavailability. nih.govencyclopedia.pub

Nanocarrier-based systems are particularly promising due to their large surface area, which can enhance drug delivery. nih.gov Several types of nanocarriers have been investigated for steroid delivery:

Lipid-Based Nanocarriers : This category includes a variety of systems such as liposomes, niosomes, ethosomes, solid lipid nanoparticles (SLN), and nanostructured lipid carriers (NLC). nih.govbjpharm.org.uk These carriers are often used due to their biocompatibility and ability to encapsulate lipophilic drugs like steroids. nih.gov

Polymer-Based Nanocarriers : Polymeric nanoparticles and micelles are also extensively used. nih.gov For instance, hydrocortisone (B1673445) butyrate-loaded nanoparticles have been optimized using polymers like PLGA, with key factors influencing particle size and encapsulation efficiency being the concentration of the polymer, the drug, and the surfactant (polyvinyl alcohol), as well as sonication time. nih.gov

Steroid Nanocrystals : A simple approach for producing drug nanocrystals involves the use of technologies like the Nano Spray Dryer B-90. nih.govresearchgate.net This method allows for the production of submicrometer steroid particles in powder form, with the particle size controlled by the equipment's mesh aperture size. nih.govresearchgate.net Studies have successfully produced nanocrystals of steroids like fluorometholone and dexamethasone. researchgate.net These nanocrystals are essentially pure drug nanoparticles, which can increase dissolution velocity and saturation velocity. researchgate.net

Table 1: Comparison of Nanocarrier Systems for Steroid Delivery

| Nanocarrier Type | Description | Key Features |

|---|---|---|

| Solid Lipid Nanoparticles (SLN) | Composed of solid lipids, water, and stabilizing surfactants. bjpharm.org.uk | Biocompatible; provides controlled release. |

| Nanostructured Lipid Carriers (NLC) | A modification of SLNs, using a blend of solid and liquid lipids. bjpharm.org.uk | Higher drug loading capacity and stability compared to SLNs. |

| Polymeric Nanoparticles | Formed by emulsifying a water-immiscible organic solvent containing a polymer and drug into an aqueous solution. nih.gov | Well-established method; properties can be tuned by optimizing manufacturing parameters. nih.gov |

| Drug Nanocrystals | Particles composed of 100% pure drug. researchgate.net | High drug loading; increased surface area enhances dissolution rate. researchgate.net |

Injectable Depot Formulation Design Principles

Injectable depot formulations are designed to provide a sustained release of a drug over weeks or months from a single injection. google.com This approach is particularly suitable for drugs that have low oral bioavailability or undergo significant first-pass metabolism. nih.gov The formulation of this compound, an oily solution administered intramuscularly, is a classic example of a depot preparation. google.com

Key principles in the design of such formulations include:

Prodrug Esterification : The active hormones, estradiol and norethisterone, are chemically modified into their ester prodrugs, estradiol valerate and norethisterone enanthate. nih.govwikipedia.org This esterification increases the lipophilicity of the compounds, which slows their absorption from the injection site. nih.gov Once in circulation, esterases in the blood and tissues hydrolyze the esters to release the active parent hormones, estradiol and norethisterone. patsnap.comwho.int

Oily Vehicle : The steroid esters are dissolved in an oily vehicle, typically a mixture of castor oil and benzyl benzoate. google.com This creates a localized, oil-based reservoir or "depot" within the muscle tissue upon injection. The drug molecules must partition out of the oily phase and into the surrounding aqueous environment of the tissue fluid before they can be absorbed into the bloodstream. This slow partitioning process is a rate-limiting step that governs the duration of action.

Controlled Release : The slow absorption of the lipophilic steroid esters from the oily solution ensures that stable and sustained levels of the active hormones are maintained in the bloodstream over an extended period. nih.govpatsnap.com A single intramuscular injection of estradiol valerate, for example, is absorbed over several weeks. nih.gov The release of norethisterone enanthate from its depot is biphasic, leading to plasma level declines with half-lives of 4-5 days and 15-20 days, respectively. who.int

Biocompatibility : An ideal depot system should be fully biodegradable and biocompatible, not inducing adverse reactions at the injection site. nih.gov The excipients used, such as castor oil, are chosen for their safety profile and compatibility with parenteral administration. nih.gov

Table 2: Key Principles in Depot Formulation Design

| Principle | Rationale | Example in this compound |

|---|---|---|

| Esterification of API | Increases lipophilicity, slowing release from the depot and creating a prodrug that is activated in the body. nih.gov | Estradiol is converted to Estradiol Valerate; Norethisterone to Norethisterone Enanthate. wikipedia.orgwho.int |

| Use of Oily Vehicle | Forms a localized drug reservoir (depot) in the muscle, from which the drug slowly partitions for absorption. google.com | The APIs are dissolved in a carrier like castor oil/benzyl benzoate solution. google.com |

| Route of Administration | Intramuscular (i.m.) injection is preferred to achieve a systemic effect and create a stable depot. nih.gov | This compound is administered as an i.m. injection. montagelabs.com |

| Sustained Pharmacokinetics | The combination of esterification and an oily vehicle leads to prolonged absorption and sustained therapeutic drug levels. nih.govpatsnap.com | A single injection provides effective hormone levels for a month. nih.gov |

Manufacturing Process Research and Optimization for Steroidal Injectables

The manufacturing of sterile injectable products like this compound is a complex process that must adhere to stringent quality standards to ensure product sterility, stability, and efficacy. torsohealthcare.comascendiacdmo.com The process involves a combination of chemical synthesis for the APIs and aseptic manufacturing for the final drug product. nih.gov

The synthesis of steroidal APIs often involves multi-step chemical and microbiological processes. nih.govaurigeneservices.com For instance, an improved process for preparing estradiol valerate involves the reaction of estradiol with n-valeric anhydride to form an intermediate, estradiol divalerate, which is then crystallized and converted to estradiol valerate using a reducing agent like sodium borohydride. google.comgoogle.com The synthesis of norethisterone can be achieved by reacting a 19-hydroxy-3-keto-Δ4-steroid with a secondary amine to form a 19-nor-3,5-diene-3-amine intermediate, which is then hydrolyzed. google.com

The manufacturing of the final injectable product is performed under aseptic conditions in controlled environments like cleanrooms to prevent microbial contamination. torsohealthcare.comascendiacdmo.com Key steps and optimization considerations include:

Formulation Development : This initial stage involves identifying the appropriate active pharmaceutical ingredients (APIs), excipients (like preservatives and suspending agents), and the oily vehicle to create a stable and effective product. torsohealthcare.comsemanticscholar.org

Aseptic Processing : Since the final oily product cannot be terminally sterilized by heat or radiation without degrading the components, aseptic processing is required. ascendiacdmo.com This involves:

Component Sterilization : All components, including the APIs, excipients, and primary packaging (vials, stoppers), are sterilized separately before assembly.

Sterile Filtration : The drug solution is passed through a sterilizing-grade filter to remove any microorganisms. torsohealthcare.com

Aseptic Filling : The sterile solution is filled into sterile containers (vials or syringes) under strictly controlled aseptic conditions within a Class 100 cleanroom or an isolator. ascendiacdmo.com

Process Optimization : Continuous improvement and optimization are critical. This can involve implementing lean manufacturing principles to reduce waste and cycle times. aftonscientific.com Automation and advanced technologies can also be used to enhance efficiency and reduce the risk of human error. aftonscientific.com Stress-testing of fill-finish parameters at a commercial scale, including fill volume consistency and container closure integrity, is crucial. ondrugdelivery.com

Facility Design : Manufacturing facilities for steroids are often dedicated and physically separated from non-steroid production areas to prevent cross-contamination. aurigeneservices.com These facilities feature specialized infrastructure, such as state-of-the-art cleanrooms, electronically controlled air pressure differentials, and separate HVAC systems. aurigeneservices.com

Table 3: Key Stages in Steroidal Injectable Manufacturing

| Stage | Description | Critical Quality Parameters |

|---|---|---|

| API Synthesis | Multi-step chemical synthesis to produce high-purity Norethisterone Enanthate and Estradiol Valerate. google.comgoogle.com | Purity, impurity profile, crystal form. nbinno.com |

| Formulation | Dissolving the sterile APIs and excipients in the sterile oily vehicle. torsohealthcare.com | API concentration, solubility, stability. |

| Aseptic Filtration | Passing the formulated solution through a 0.22-micron filter to ensure sterility. torsohealthcare.com | Filter integrity (bubble point testing). ascendiacdmo.com |

| Aseptic Filling & Sealing | Filling the sterile solution into pre-sterilized vials or syringes and sealing them in a highly controlled environment. ascendiacdmo.com | Fill volume accuracy, container closure integrity, sterility. ondrugdelivery.com |

| Quality Control | Rigorous testing of the final product for sterility, potency, purity, and particulate matter. | Conformance to specifications. |

Analytical Chemistry Methodologies for Mesigyna and Its Components

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic methods are widely used for separating, identifying, and quantifying the components in a mixture.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a prevalent technique for the analysis of norethisterone enanthate and estradiol (B170435) valerate (B167501), allowing for the simultaneous determination of both compounds. tandfonline.comresearchgate.net Various HPLC methods have been developed and validated for this purpose. researchgate.net

One reported HPLC method for determining related substances in compound norethisterone enanthate injection utilized a C18 column with a gradient elution system. magtechjournal.comresearchgate.net The mobile phase consisted of water and acetonitrile, and detection was performed at 220 nm. magtechjournal.comresearchgate.net This method successfully separated norethisterone enanthate, estradiol valerate, and their related substances. magtechjournal.comresearchgate.net

Another HPLC method for the simultaneous determination of norethisterone enanthate and estradiol valerate in injectable formulations involved an improved extraction procedure for the steroid esters from the oily solution. tandfonline.com Recoveries of 100.6% for norethisterone enanthate and 98.7% for estradiol valerate were reported using this method. tandfonline.com

HPLC methods are also used for the content analysis of norethisterone enanthate and estradiol valerate in parenteral solutions. google.com A method described using a C18 column, a mobile phase of methanol (B129727) and water (85:1), a column temperature of 15 °C, and detection at 222 nm was primarily used for content analysis. google.com

Here is a summary of HPLC parameters found in the search results:

| Analyte(s) | Column Type | Mobile Phase | Detection Wavelength (nm) | Temperature (°C) | Application |

| Norethisterone enanthate, Estradiol valerate, related substances | Phenomenex Gemini C18 magtechjournal.comresearchgate.net | Water:Acetonitrile (Gradient) magtechjournal.comresearchgate.net | 220 magtechjournal.comresearchgate.net | 35 magtechjournal.comresearchgate.net | Related Substances Determination magtechjournal.comresearchgate.net |

| Norethisterone enanthate, Estradiol valerate | Not specified tandfonline.com | Not specified tandfonline.com | Not specified tandfonline.com | Not specified tandfonline.com | Simultaneous Determination in Injectables tandfonline.com |

| Norethisterone enanthate, Estradiol valerate | Zorbax SB-C18 who.int | Water:Acetonitrile (Gradient) who.int | 240 (for identity test) who.int | 60 who.int | Identity and Assay who.int |

| Norethisterone enanthate, Estradiol valerate | 2ZOrbaX-Cg (C18) google.com | Methanol:Water (85:1) google.com | 222 google.com | 15 google.com | Content Analysis google.com |

| Estradiol Valerate | μ Bondapak Phenyl C18 researchgate.net | Acetonitrile:Water (80:20) researchgate.net | 220 researchgate.net | Not specified researchgate.net | Determination in Bulk and Formulations researchgate.net |

Gas Chromatography (GC) for Steroidal Compound Analysis

While HPLC is more commonly cited for the analysis of norethisterone enanthate and estradiol valerate in pharmaceutical formulations, Gas Chromatography (GC) coupled with Mass Spectrometry (GC/MS) has been used for the analysis of estradiol and estrone (B1671321), which are metabolites of estradiol valerate. wikipedia.org GC is a suitable technique for volatile and thermally stable compounds, which includes many steroids.

Thin-Layer Chromatography (TLC) in Purity Assessment

Thin-Layer Chromatography (TLC) is employed as an identity test for estradiol valerate and norethisterone enanthate in injectable formulations. who.int A described TLC method uses silica (B1680970) gel as the stationary phase and a mixture of cyclohexane (B81311) and ethyl acetate (B1210297) (4:1) as the mobile phase. who.int Samples are applied to the plate, and the separated components can be visualized under UV light. who.intmdpi.com TLC can also be combined with other spectroscopic methods for identification. mdpi.com

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques provide valuable information about the structure and quantity of the compounds.

Mass Spectrometry (MS) and Tandem MS (LC-MS/MS) for Identification and Characterization

Mass Spectrometry (MS), particularly coupled with Liquid Chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of norethisterone enanthate and estradiol valerate, as well as their metabolites, in complex matrices like human plasma. who.intresearchgate.net LC-MS/MS methods are considered sufficiently sensitive for measuring the concentrations of these compounds in biological samples for bioequivalence studies. who.int

LC-MS/MS can simultaneously detect multiple alkynyl class steroid hormones, including norethindrone (B1679910) and norethisterone enanthate. google.com This technique is valuable for impurity analysis and for tracing impurities generated during synthesis. google.com

Predicted collision cross sections (CCS) for estradiol valerate and norethindrone enanthate using MS have also been reported. drugbank.comdrugbank.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique used for the elucidation of the molecular structure of organic compounds like steroids. researchgate.net While specific detailed applications of NMR for the analysis of Mesigyna components were not extensively detailed in the search results, NMR is a standard technique in structural organic chemistry and would be applicable for confirming the structure and purity of norethisterone enanthate and estradiol valerate. Studies investigating the complexation of steroids by cyclodextrins have utilized NMR spectroscopy to investigate complex formation. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy in Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique in pharmaceutical analysis for the quantitative determination of compounds containing chromophores that absorb light in the UV-Vis region. Both estradiol valerate and norethisterone enanthate exhibit UV absorbance, allowing for their detection and quantification using this method.

UV-Vis spectrophotometry is specified in some international pharmacopoeias for the identification and assay of estrogens and progestogens. nih.gov For estradiol valerate, a maximum absorbance wavelength around 220 nm has been observed and utilized for its determination in bulk and pharmaceutical formulations. researchgate.net In the analysis of the combination of norethisterone enanthate and estradiol valerate by HPLC, UV detection is commonly employed, with reported detection wavelengths including 220 nm and 240 nm. researchgate.netwho.int

While UV-Vis spectroscopy can be used for the analysis of individual components, the presence of both estradiol valerate and norethisterone enanthate in a single formulation requires careful method development, often coupled with separation techniques like High-Performance Liquid Chromatography (HPLC), to enable the selective quantification of each compound based on their distinct UV absorbance characteristics.

Electrochemical and Immunoassay Techniques in Steroid Analysis

Electrochemical methods offer sensitive approaches for the analysis of electroactive compounds, including certain steroids. Estradiol valerate has been shown to be amenable to electrochemical analysis. An adsorptive stripping square-wave voltammetric method has been developed for the determination of estradiol valerate at a mercury electrode. This method involves the adsorption of estradiol valerate onto the electrode surface followed by the application of a square-wave potential waveform, resulting in a sensitive reductive peak. nih.gov In a Britton-Robinson buffer solution containing 18% alcohol at pH 9.5, estradiol valerate exhibited a reductive peak at -1.29 V (vs. SCE). nih.gov This electrochemical method demonstrated linearity within the concentration range of 2.0 x 10⁻⁸ to 2.5 x 10⁻⁶ mol L⁻¹ and a detection limit of 1.1 x 10⁻⁸ mol L⁻¹. nih.gov The method was found to be selective, with common steroid estrogens not interfering with the determination of estradiol valerate in this system. nih.gov Electrochemical sensors utilizing modified carbon paste electrodes have also been developed for the analysis of estradiol. researchgate.net

Immunoassay techniques are another class of analytical methods used in steroid analysis, particularly in biological matrices. While the search results did not specifically detail immunoassays for the direct quantification of estradiol valerate or norethisterone enanthate in pharmaceutical formulations, immunoassays have been utilized in studies involving these compounds, such as for the determination of sex hormone binding globulin (SHBG) levels in clinical trials assessing the effects of norethisterone enanthate. researchgate.net This indicates the broader applicability of immunoassay principles in the context of steroid-related research and analysis, although their direct use for the quality control of the drug product components themselves was not highlighted in the provided information.

Validation of Analytical Methods for Steroidal Combinations

The validation of analytical methods is a critical process to ensure that a method is suitable for its intended purpose, providing reliable and accurate results. For steroidal combinations like this compound, validation is essential to confirm the method's ability to accurately quantify each active ingredient and assess the purity of the formulation. Regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), provide a framework for method validation. europa.eueuropa.eu

Key validation parameters for quantitative analytical methods include specificity, linearity, precision, accuracy, and robustness. europa.eueuropa.eusemanticscholar.org

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and excipients. europa.eueuropa.eu For steroidal combinations, it is crucial to demonstrate that the method can differentiate between estradiol valerate, norethisterone enanthate, and their potential degradation products or related substances. researchgate.net

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. europa.eueuropa.eu Linear concentration ranges have been reported for validated methods for norethisterone enanthate and estradiol valerate. researchgate.netresearchgate.net

Precision: The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. researchgate.neteuropa.eu Precision is typically assessed at two levels: repeatability (within a short period under the same operating conditions) and intermediate precision (within-laboratory variations). europa.euhumanjournals.com

Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. europa.eu Accuracy can be determined by applying the method to an analyte of known purity, comparing results with a second well-characterized method, or by assessing recovery of known amounts of analyte added to a blank matrix. europa.eu Recovery rates within acceptable ranges (e.g., 90-110%) are indicative of good accuracy. researchgate.netsemanticscholar.orggoogle.com

Robustness: A measure of the capacity of the method to remain unaffected by small, deliberate variations in method parameters. europa.eu

Validated HPLC methods for the simultaneous determination of norethisterone enanthate and estradiol valerate in injectable formulations have been reported, demonstrating acceptable recovery rates and correlation coefficients within specified linear ranges. researchgate.net Validation studies ensure that the analytical procedures consistently yield reliable data for quality control and stability testing of these steroidal combinations. europa.euresearchgate.netwho.int

Molecular and Biochemical Mechanisms of Action Non Clinical Focus

Receptor-Ligand Binding Kinetics and Thermodynamics

Steroid hormones, including the active metabolites of Mesigyna's components, exert their effects by binding to specific intracellular receptor proteins. This binding event triggers conformational changes in the receptor, facilitating its translocation to the nucleus and interaction with DNA or other transcription factors. annualreviews.orguqu.edu.sanumberanalytics.combioscientifica.com

Norethisterone Enanthate's Interaction with Progesterone (B1679170) Receptors

Norethisterone Enanthate is a prodrug that is hydrolyzed in the body to the active compound, norethisterone. sgpharma.comwikipedia.org Norethisterone is a synthetic progestin that exerts its primary effects by binding to progesterone receptors (PRs). nih.govdrugbank.com Norethisterone has a high affinity for the PR, reportedly binding with approximately 150% of the affinity of endogenous progesterone. wikipedia.org The binding of norethisterone to the PR induces conformational changes necessary for receptor activation and subsequent interaction with target DNA sequences or other proteins involved in transcriptional regulation. annualreviews.orgbioscientifica.com

Estradiol (B170435) Valerate's Interaction with Estrogen Receptors

Estradiol Valerate (B167501) is an ester prodrug of 17β-estradiol, the most potent naturally occurring estrogen. nih.govnih.govdrugbank.com Upon administration, Estradiol Valerate is cleaved by esterases to release 17β-estradiol. sgpharma.comnih.govnih.gov 17β-estradiol mediates its effects through binding to estrogen receptors (ERs), primarily Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). nih.govdrugbank.com These receptors are found in various tissues, including reproductive organs, bone, and the central nervous system. nih.govdrugbank.com 17β-estradiol also acts as an agonist for the G Protein-coupled Estrogen Receptor (GPER), which is involved in rapid, non-genomic signaling. nih.govdrugbank.com The binding of 17β-estradiol to ERs leads to receptor dimerization, translocation to the nucleus, and interaction with estrogen response elements (EREs) in target genes or association with other transcription factors. numberanalytics.combioscientifica.comnih.govoup.com

Co-agonism and Allosteric Modulation in Steroid Receptor Systems

Steroid receptor activity can be influenced by co-agonism and allosteric modulation. While the primary interaction involves the ligand binding to the orthosteric site within the ligand-binding domain (LBD), other molecules can bind to distinct allosteric sites, modifying receptor conformation and activity. biorxiv.orgnih.govnih.govcsic.es This can impact ligand binding affinity, receptor dimerization, interaction with co-regulators (coactivators and corepressors), and ultimately, the transcriptional response. biorxiv.orgnih.gov The specific cellular context and the presence of various co-regulatory proteins can influence whether a ligand acts as an agonist or antagonist, highlighting the complexity of steroid receptor signaling. nih.gov

Intracellular Signaling Cascades Modulated by this compound's Components

Beyond the classical genomic pathway involving nuclear receptors and direct DNA binding, the components of this compound can also modulate rapid, non-genomic intracellular signaling cascades.

17β-estradiol, released from Estradiol Valerate, can activate membrane-associated ERs (ERα, ERβ, and GPER) leading to the initiation of various signaling pathways. nih.govdrugbank.comnih.govscielo.br These can include the activation of mitogen-activated protein kinases (MAPKs) such as ERK and JNK, phosphatidylinositol-3-OH kinase (PI3K)/Akt pathway, and the modulation of intracellular calcium levels and cyclic nucleotide production. nih.govscielo.brnih.govtandfonline.commdpi.compitt.edu These rapid signaling events can occur within minutes and can influence cellular processes like proliferation, survival, and migration, as well as cross-talk with other signaling networks. scielo.brnih.govtandfonline.commdpi.comuct.ac.za

While primarily known for its genomic effects via PR, norethisterone may also influence intracellular signaling pathways. Studies have indicated that progestins can interact with other signaling cascades, and the specific effects can vary depending on the progestin and cellular context. uct.ac.zaresearchgate.net Research has shown that norethisisterone enanthate can impact signaling pathways such as the IL-6 pathway and potentially influence the NFkB pathway. nih.gov

Gene Expression Regulation by Steroidal Hormones at the Molecular Level

The primary mechanism by which steroid hormones, including the active metabolites of this compound's components, exert their prolonged effects is through the regulation of gene expression. annualreviews.orguqu.edu.sanumberanalytics.comoup.com

Upon ligand binding, activated steroid receptors translocate to the nucleus and interact with specific DNA sequences called hormone response elements (HREs) located in the promoter or enhancer regions of target genes. annualreviews.orgnumberanalytics.combioscientifica.comoup.com This interaction can either activate or repress gene transcription. Steroid receptors also interact with a multitude of coactivator and corepressor proteins, which further modulate the transcriptional machinery and influence the magnitude and specificity of gene regulation. bioscientifica.comnih.govmdpi.com The recruitment of these co-regulators is often dependent on the specific ligand bound to the receptor and the conformational changes induced. biorxiv.orgnih.govmdpi.com

Norethisterone, through PR binding, regulates the expression of genes involved in the reproductive tract, pituitary, hypothalamus, and other target tissues. nih.govdrugbank.com This includes genes controlling endometrial development, cervical mucus production, and the feedback regulation of gonadotropins (FSH and LH) from the pituitary. nih.govdrugbank.comsemanticscholar.org

17β-estradiol, via ERα and ERβ, regulates a wide array of genes involved in sexual development, reproductive function, bone maintenance, cardiovascular health, and central nervous system function. numberanalytics.comnih.govoup.comscielo.brdrugbank.com This includes the regulation of genes for proteins like sex hormone-binding globulin (SHBG) and thyroid-binding globulin (TBG). nih.govdrugbank.com The interaction of ERs with different co-regulators and their ability to bind to various DNA sequences or interact with other transcription factors contribute to the diverse transcriptional responses observed. bioscientifica.commdpi.com

Enzymatic Biotransformation Pathways of Norethisterone Enanthate and Estradiol Valerate

Norethisterone Enanthate and Estradiol Valerate undergo enzymatic biotransformation in the body, primarily in the liver, to yield their active forms and subsequent metabolites.

Norethisterone Enanthate is hydrolyzed by esterases to release norethisterone and heptanoic acid. sgpharma.commims.com Norethisterone itself undergoes extensive metabolism, primarily through the reduction of its A-ring by enzymes such as 3α- and 3β-hydroxysteroid dehydrogenases (HSD) and 5α- and 5β-reductases. sgpharma.comdrugbank.comwikipedia.org These metabolic transformations result in the formation of various metabolites, some of which may retain biological activity (e.g., 5α-reduced metabolites), while others appear inactive. drugbank.com Norethisterone is also partly metabolized to ethinylestradiol, although the contribution of this pathway to its pharmacological action is not fully understood. sgpharma.commims.commdpi.com Metabolites of norethisterone are primarily excreted in the urine as conjugates, mainly sulfates and glucuronides. drugbank.commims.com

Estradiol Valerate is rapidly hydrolyzed by esterases to release 17β-estradiol and valeric acid. sgpharma.comnih.govnih.gov 17β-estradiol undergoes extensive metabolism, primarily in the liver and intestine. drugbank.comdovepress.com Key metabolic pathways include hydroxylation, oxidation, reduction, and conjugation (glucuronidation and sulfation). drugbank.comwikipedia.org 17β-estradiol is metabolized to estrone (B1671321), and both can be converted to estriol (B74026). drugbank.comdovepress.com These metabolites are then conjugated with glucuronide or sulfate (B86663) groups, increasing their water solubility for excretion. drugbank.comdovepress.com The cytochrome P450 enzyme system, particularly CYP3A4, plays a significant role in the metabolism of estradiol. drugbank.comdovepress.comgenome.jp Metabolites of estradiol are primarily excreted in the urine and feces. drugbank.commims.comwikipedia.org

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Metabolism

Cytochrome P450 (CYP) enzymes play a significant role in the phase I metabolism of both estradiol and norethisterone. These enzymes are primarily located in the liver, although they are also present in extrahepatic tissues. researchgate.netnih.gov

Estradiol undergoes hydroxylation catalyzed by various CYP isoforms. The major hepatic pathway for estradiol metabolism involves 2-hydroxylation, primarily mediated by CYP1A2 and CYP3A4 at high substrate concentrations. nih.govnih.govwikipedia.org CYP2C8, CYP2C9, and CYP3A4 also contribute to 2-hydroxylation. nih.govwikipedia.org Another important hydroxylation pathway is 4-hydroxylation, which is specifically catalyzed by CYP1B1. researchgate.net Minor hydroxylation pathways at positions 6α, 6β, 7α, 12β, 15α, 15β, 16α, and 16β are also mediated by several CYP isoforms, including CYP1A1, CYP1A2, CYP1B1, CYP2A6, CYP2C8, CYP3A4, CYP3A5, and CYP3A7. researchgate.net

Norethisterone is metabolized in the liver, with hydroxylation being one of the metabolic routes mediated by CYP enzymes. wikipedia.org CYP3A4 is the predominant enzyme involved in the hydroxylation of norethisterone, with CYP2C19, CYP1A2, and CYP2A6 contributing to a lesser extent. nih.govdrugbank.comnih.gov CYP3A4 inducers, such as rifampicin, bosentan, carbamazepine, and St. John's wort, can significantly decrease circulating levels of norethisterone by accelerating its clearance. wikipedia.orgdrugbank.comgeekymedics.com Conversely, CYP3A4 inhibitors can increase plasma concentrations of norethisterone. mims.com

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Following phase I metabolism, both estradiol and norethisterone, as well as their metabolites, undergo phase II conjugation reactions, primarily glucuronidation and sulfation. These reactions increase the water solubility of the compounds, facilitating their excretion from the body via urine and feces. wikipedia.orgnih.govusmlestrike.comdrughunter.com

Estradiol and its metabolites are substrates for sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs). pharmgkb.orgdrugbank.com Glucuronidation, primarily catalyzed by UGT1A1 in the liver, contributes significantly to the systemic clearance of estrogens. nih.gov Sulfation is also recognized as an important metabolic pathway for estrogens in the gut and liver. nih.gov

Norethisterone and its metabolites undergo conjugation via glucuronidation and sulfation at available hydroxyl groups. wikipedia.org While extensive biotransformation of norethisterone occurs via reduction and hydroxylation, these are followed by conjugation. nih.gov Sulfate conjugates are the major circulating metabolites of norethisterone in plasma, while glucuronide conjugates are the predominant metabolites found in urine. nih.govdrugbank.comnih.gov

Molecular Interactions with Hormone-Binding Globulins (e.g., SHBG, Albumin)

Estradiol and norethisterone circulate in the bloodstream bound to plasma proteins, primarily sex hormone-binding globulin (SHBG) and albumin. wikipedia.orgnih.govmims.com The binding to these proteins influences the bioavailability and distribution of the hormones, as generally only the unbound fraction is considered biologically active and able to interact with target receptors. wikipedia.orgnih.govimmunotech.cz

Estradiol binds to both albumin and SHBG. wikipedia.orgdovepress.com While albumin has a lower affinity for sex steroids compared to SHBG, its high concentration in plasma allows it to bind a substantial portion of circulating estradiol. wikipedia.orgimmunotech.czbioscientifica.com SHBG has a higher affinity for estradiol than albumin. immunotech.cz The binding of estradiol to SHBG and albumin is reported to be approximately 35-45% to SHBG and 60-65% to albumin. mims.com

Norethisterone also binds to plasma proteins, including albumin and SHBG. nih.govbmj.com Like other 19-nortestosterone derived progestins, norethisterone binds to SHBG. nih.gov Studies indicate that norethisterone is approximately 61% bound to albumin and 36% bound to SHBG. mims.commims.combmj.com The non-protein-bound fraction of norethisterone in circulation is relatively small. bmj.com Some progestins, including norethisterone, have a notable affinity for SHBG and can compete with endogenous steroids like testosterone (B1683101) for binding sites, potentially influencing the levels of free testosterone. wikipedia.orgkarger.com

The binding of these steroids to SHBG and albumin can be non-linear, with a lag period observed at low protein concentrations followed by an exponential increase in bound hormone as protein concentration rises. nih.gov Changes in the concentrations of these binding proteins, particularly SHBG which can be influenced by factors such as estrogen levels, can alter the free fraction of circulating hormones. wikipedia.orgsouthtees.nhs.uk

Pharmacokinetic and Metabolic Research Non Clinical Models

In Vitro Metabolism Studies Using Hepatic Microsomes and Hepatocytes

In vitro studies utilizing hepatic microsomes and isolated hepatocytes are crucial for understanding the metabolic fate of pharmaceutical compounds. These models provide insights into the enzymatic transformations that occur primarily in the liver.

Species Comparative Metabolism Profiles

Research has investigated the metabolism of estradiol (B170435) and its esters in various species, including rats and hamsters, using liver microsomal preparations. The pathway of estradiol metabolism in vitro can be concentration-dependent. For instance, in hamster liver microsomes, 16α-hydroxylation is the predominant pathway at low concentrations (< 25 µmol/L), while at higher concentrations, both 16α- and C2-hydroxylation contribute equally to estradiol metabolism. inchem.org Human forms of cytochrome P450 enzymes (CYPs) involved in the 2- or 4-hydroxylation of estradiol and estrone (B1671321) include CYP1A2 and, to a lesser extent, CYP3A4 and CYP2C9. inchem.org Estradiol and estrone 16α-hydroxylation is catalyzed by CYP1A2 (for estradiol) and CYP3A4 (for estradiol and estrone). inchem.org

Hepatocytes, containing a full complement of enzymes and cofactors, are considered a more representative in vitro model for hepatic metabolic clearance compared to liver microsomes, which primarily reflect microsomal phase I metabolic activity. researchgate.net Studies using cryopreserved hepatocytes and microsomes have detected discrete species differences in metabolism. researchgate.net

Identification of Primary and Secondary Metabolites

Estradiol valerate (B167501) is a prodrug that is cleaved in vivo by plasma and liver esterases to form 17β-estradiol and valeric acid. nih.govguidetopharmacology.org Norethisterone enanthate is primarily metabolized in the liver by enzymatic hydrolysis, splitting into norethisterone and heptanoic acid. mims.commims.commedicines.org.uk

Studies using rat liver microsomal and isolated hepatocyte preparations have identified key metabolites of endogenous estrogens like estradiol and estrone. nih.gov In rat liver microsomes, metabolites included catechol estrogens and their derivatives such as 2-hydroxyestradiol, 2-hydroxyestrone, 2-methoxyestradiol, and 2-methoxyestrone. nih.gov Estrone and estriol (B74026) were also identified. nih.gov

In intact hepatocyte incubations, extensive primary and secondary metabolism of estrogens occurs. nih.gov Aqueous-soluble materials isolated from hepatocyte incubations contained glucuronide, sulfate (B86663), and apparent thioether conjugates, indicating significant conjugation pathways. nih.gov Norethisterone is further transformed mainly through the reduction of the C4-C5 double bond and the C3 keto group. medicines.org.uk Norethisisterone is also partly metabolized to form ethinylestradiol. mims.commims.com

Pre-Clinical Absorption and Distribution Studies in Animal Models (e.g., Rats)

Animal models, such as rats, are utilized in pre-clinical studies to investigate the absorption and distribution of pharmaceutical compounds.

Tissue Distribution Analysis of Constituent Steroids

The distribution of exogenous estrogens, such as estradiol, in animal models is similar to that of endogenous estrogens. fda.govdrugbank.com They are widely distributed in the body and are generally found in higher concentrations in sex hormone target organs. fda.govdrugbank.com

Studies in female Wistar rats have measured the distribution of estradiol in various tissues, including heart, liver, kidney, brain, and plasma, following intravenous or intragastric administration. inchem.org The concentration of estradiol in the liver was significantly higher after intragastric administration compared to intravenous administration when equivalent plasma concentrations were evaluated. inchem.org Tissue concentrations of estradiol were consistently higher than those in plasma. inchem.org

Modeling of Absorption from Oily Depot Injections

Mesigyna is formulated as a sterile, pale yellow oily solution for intramuscular injection. sgpharma.comgfmer.ch The use of oily solutions for parenteral administration, particularly for steroid esters like estradiol valerate and norethisterone enanthate, slows the rate of absorption, leading to a prolonged duration of action. fda.govdrugbank.comhres.cawikipedia.org After intramuscular injection of estradiol valerate in an oil solution, the solvent is absorbed, forming a primary microcrystalline depot at the injection site within the muscle. wikipedia.org A secondary depot may also form in adipose tissue. wikipedia.org The slow release of the steroid ester from the intramuscular depot is attributed to its increased lipophilicity due to the fatty acid ester moiety. hres.cawikipedia.org

Drug release rates from depot injections are often estimated using mass transport models, which may assume a spherical shape for the injected depot. uu.nl The surface area at the interface between the hydrophilic and lipophilic phases is a parameter in these models. uu.nl

Excretion Pathways and Elimination Kinetics (Non-Clinical)

Following metabolism, the components of this compound and their metabolites are eliminated from the body. In non-clinical models, excretion pathways and elimination kinetics are characterized.

Both components of this compound, norethisterone enanthate and estradiol valerate, are reported to be completely metabolized. sgpharma.com Norethisterone and its metabolites are excreted in approximately equal amounts in urine and faeces. mims.commims.comsgpharma.com The excretion of estradiol metabolites occurs predominantly in the urine. drugbank.comsgpharma.comdrugbank.com At least 85% of the dose of both substances are excreted within the typical injection interval of 28 days. sgpharma.comwho.intwho.int

In studies involving intramuscular administration of norethisterone enanthate and estradiol valerate, plasma levels of norethisterone have been observed to decline in two disposition phases. medicines.org.ukwho.intwho.intwho.int These phases have half-lives of approximately 4-5 days and 15-20 days, which are attributed to a biphasic release of norethisterone enanthate from the depot. medicines.org.ukwho.intwho.intwho.int The elimination half-life of estradiol has been reported to be around 4-5 days following intramuscular administration. wikipedia.orgwho.intwho.int

Theoretical Pharmacokinetic Modeling and Simulation

Theoretical pharmacokinetic modeling and simulation are valuable tools used in non-clinical research to predict the behavior of drugs within a biological system. These models help in understanding the underlying processes governing drug disposition and can inform the design of further studies. For the components of this compound, modeling approaches can be applied to data obtained from in vitro and in vivo non-clinical studies to characterize their pharmacokinetic profiles following administration.

Compartmental and Non-Compartmental Analysis in Pre-Clinical Data

Pharmacokinetic analysis of pre-clinical data often involves both compartmental and non-compartmental methods to describe the drug's fate in the body.

Non-compartmental analysis (NCA) is a model-independent approach that calculates key pharmacokinetic parameters directly from the plasma concentration-time data. Parameters such as area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) can be determined using NCA. who.int For prolonged-release injectables like the components of this compound, NCA is commonly applied to estimate AUC using methods such as the linear/log trapezoidal integration method. who.int

Compartmental analysis, on the other hand, involves fitting the concentration-time data to mathematical models that represent the body as a system of interconnected compartments. These models can provide insights into absorption, distribution, and elimination rates. While detailed pre-clinical compartmental modeling data specifically for this compound's combination were not extensively found in the provided search results, the principles of compartmental analysis are routinely applied to characterize the pharmacokinetics of steroid esters like estradiol valerate and norethisterone enanthate in animal models during drug development bjournal.orgscielo.br. For instance, studies on injectable estradiol preparations, including estradiol valerate, have utilized compartmental pharmacokinetic models to analyze concentration-time data and determine parameters such as elimination half-life. transfemscience.org

Following intramuscular injection, estradiol valerate and norethisterone enanthate are completely absorbed from the injection site, acting as depot formulations. who.int These esters undergo hydrolysis to release the active hormones, estradiol and norethisterone, respectively. who.intguidetopharmacology.orgnih.gov Pharmacokinetic studies in various species, including those potentially used in non-clinical research, would involve measuring the concentrations of both the parent esters and their active metabolites over time to fully characterize their disposition.

Biphasic Steroid Profile Modeling

The pharmacokinetic profile of the steroids released from depot injections like this compound can exhibit a biphasic nature. This is particularly noted for norethisterone following the administration of norethisterone enanthate. Plasma levels of norethisterone have been observed to decline in two disposition phases, characterized by distinct half-lives. who.int This biphasic decline is attributed to the biphasic release of norethisterone enanthate from the intramuscular depot. who.int

Modeling the biphasic steroid profile involves developing pharmacokinetic models that can accurately capture the initial rapid release phase from the depot followed by a slower, sustained release phase. This type of modeling is crucial for understanding the duration of exposure to the active hormones and can be informed by data from non-clinical studies where drug release from the injection site and subsequent systemic concentrations are measured.

Table 1: Key Pharmacokinetic Concepts in Non-Clinical Modeling

| Concept | Description | Relevance to this compound Components |

| Compartmental Analysis | Fitting data to multi-compartment models representing drug disposition. | Used to understand absorption, distribution, and elimination rates of esters and metabolites. |

| Non-Compartmental Analysis | Model-independent calculation of parameters directly from data. | Provides key parameters like AUC, Cmax, and Tmax from concentration-time profiles. who.int |

| Biphasic Release/Disposition | Drug release or decline in plasma concentration occurring in two phases. | Observed for norethisterone from norethisterone enanthate depot, influencing modeling. who.int |

| Depot Formulation | Drug administered in a way that allows for slow and sustained release. | Intramuscular injection of this compound components creates a depot. who.int |

| Hydrolysis | Chemical breakdown of the ester prodrugs to active hormones. | Essential metabolic step influencing the pharmacokinetic profiles of estradiol and norethisterone. who.intguidetopharmacology.orgnih.gov |

Table 2: Pharmacokinetic Parameters (Illustrative based on available data types)

| Compound | Parameter | Value (Example/Range from literature, often clinical) | Notes |

| Estradiol Valerate | Tmax (Estradiol) | ~2 days after IM injection who.int | Time to peak concentration of the active metabolite. |

| Norethisterone Enanthate | Tmax (Norethisterone) | ~4-5 days after IM injection who.int | Time to peak concentration of the active metabolite. |

| Norethisterone | Elimination Half-life | 4-5 days (initial phase), 15-20 days (terminal phase) who.int | Reflects the biphasic disposition from the depot. |

| Estradiol | Elimination Half-life | 4-5 days who.int | Elimination half-life of the active metabolite. |

Pharmacogenomic and Proteomic Considerations in Steroid Pharmacology

Genetic Polymorphisms Affecting Steroid Hormone Metabolism Enzymes (e.g., CYP, UGT, SULT)

Steroid hormones and their synthetic counterparts, including the active components of Mesigyna (estradiol and norethisterone after hydrolysis of their esters), undergo extensive metabolism primarily mediated by phase I and phase II enzymes. Genetic variations (polymorphisms) in the genes encoding these enzymes can significantly impact the rate and pathway of steroid metabolism, potentially leading to inter-individual differences in drug exposure and response.

Key enzyme superfamilies involved in steroid metabolism include cytochrome P450 (CYP) enzymes (Phase I) and UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) (Phase II). srce.hrresearchgate.net

CYP Enzymes: CYP enzymes, particularly those in the CYP1, CYP2, and CYP3 families, are crucial for the oxidative metabolism of both endogenous and exogenous steroids. srce.hrnih.gov Genetic polymorphisms in CYP genes, such as CYP1A2 and CYP3A, are known to affect the metabolism of estradiol (B170435). nih.gov These enzymes can metabolize estradiol to hydroxylated forms. nih.gov Copy number variations (CNVs) in CYP genes, like CYP2C19 and CYP2D6, can result in altered enzyme activity, leading to rapid or poor metabolizer phenotypes. nih.gov While CYP3A4 is a major enzyme involved in the metabolism of many steroids, including norethisterone, genetic polymorphisms in CYP3A4 and other CYP genes have been associated with varied metabolism of synthetic steroids and potential differences in response or risk of certain conditions. wikipedia.orgnih.gov

UGT Enzymes: UGTs catalyze the glucuronidation of steroids, increasing their water solubility and facilitating their excretion. oup.comphysiology.org Glucuronidation of estradiol primarily occurs at the 17β-hydroxyl group. oup.com Genetic variation in UGT genes, such as UGT1A1, has been observed and can affect estrogen conjugation. oup.com Polymorphisms in UGT genes have been linked to interindividual variability in drug disposition and disease susceptibility. physiology.org

SULT Enzymes: SULTs catalyze the sulfation of steroids, another important conjugation pathway for excretion. researchgate.netoup.com Sulfation of estrone (B1671321) and estradiol typically occurs at the 3-phenolic group. oup.com SULT1A1 is known to sulfate (B86663) estrone and estradiol. oup.com Genetic polymorphisms in SULT enzymes can influence estrogen concentrations. nih.gov

Inter-individual variations in steroid conjugation are significant, suggesting that genetic variations in genes encoding SULT and UGT enzymes likely contribute to this variability. researchgate.netoup.com

Variability in Steroid Receptor Expression and Function

The biological effects of estradiol and norethisterone are primarily mediated through binding to steroid receptors, specifically estrogen receptors (ER) and progesterone (B1679170) receptors (PR), respectively. neliti.combioscientifica.com Genetic polymorphisms in the genes encoding these receptors (ESR1 for ERα, ESR2 for ERβ, and PGR for PR) can lead to variability in receptor expression levels, structure, and function, thereby influencing the cellular response to these hormones. neliti.comnih.govaacrjournals.orgoup.com

Estrogen Receptors (ER): There are two main types of estrogen receptors, ERα and ERβ, encoded by ESR1 and ESR2 genes, respectively. neliti.comnih.gov Polymorphisms in ESR1 and ESR2 have been associated with altered receptor expression and function. neliti.comnih.govaacrjournals.orgoftalmoloji.org For instance, specific mutations in ESR1 and ESR2 have been analyzed for their prevalence and association with conditions influenced by estrogen. nih.gov Genetic variations in ESR genes may directly or indirectly affect the normal physiological functions of estrogen and potentially influence disease risk. oftalmoloji.org Some polymorphisms may affect receptor function by modifying transcription factor binding or impacting mRNA splicing, leading to proteins with varying binding, translocation, and DNA interaction properties. neliti.com

Progesterone Receptors (PR): The human progesterone receptor gene (PGR) produces two main isoforms, PR-A and PR-B, through the use of separate promoters and translational start sites. bioscientifica.compnas.org Genetic variations in the PGR gene can affect PR function and expression levels. oup.comviamedica.pl The PROGINS polymorphism, a complex variant in the PGR gene, has been shown to diminish the response to progesterone, potentially due to reduced transcript stability and decreased protein activity. bioscientifica.com Another functional polymorphism, +331G/A in the promoter region of PGR, has been associated with increased transcription of the gene, favoring the production of the PR-B isoform. pnas.org Alterations in the balance of PR-A and PR-B isoforms due to genetic variants may influence cellular responses to progestins like norethisterone. pnas.org

Genetic variations in PGR have been associated with susceptibility to certain conditions, highlighting the impact of PR polymorphisms on progesterone-mediated functions. viamedica.plnih.gov

Proteomic Profiling of Cellular Responses to Steroidal Agents

Proteomic analysis allows for the large-scale study of protein expression and modification within cells or tissues in response to stimuli, such as treatment with steroidal agents. This approach can reveal global changes in cellular pathways and processes affected by estradiol valerate (B167501) and norethisterone enanthate (or their active forms, estradiol and norethisterone).

Studies using proteomic methods have investigated the cellular responses to steroid hormones and synthetic steroids. For example, quantitative proteomic analysis using techniques like Stable-Isotope Labeling by Amino acids in Cell culture (SILAC) has been employed to study the effects of glucocorticoids (another class of steroid hormones) on cellular processes like differentiation, proliferation, and apoptosis, identifying significant changes in the levels of various proteins involved in these pathways. nih.gov

Proteomic profiling can identify specific proteins and pathways that are up- or down-regulated following steroid treatment, providing insights into the mechanisms of action and potential off-target effects. Research on the effects of 17-β-estradiol (the active form of estradiol valerate) in breast cancer cells using proteomic analysis has identified numerous proteins with significantly altered expression, revealing affected biological pathways related to cell division and apoptosis. acs.org

While specific proteomic studies directly on the effects of estradiol valerate and norethisterone enanthate combinations are less extensively documented in the provided search results, proteomic approaches applied to other synthetic steroids and steroid hormones demonstrate the potential of this methodology to elucidate the complex cellular responses induced by these compounds. researchgate.netnih.gov Analyzing the protein profile changes can help understand how cells respond to the presence of these exogenous steroids at a molecular level.

Bioinformatic and Systems Biology Approaches in Pharmacogenomics

Bioinformatics and systems biology play a crucial role in integrating and interpreting the vast amounts of data generated from pharmacogenomic and proteomic studies related to steroid pharmacology. These approaches help in understanding the complex interactions between genetic variations, protein profiles, and the observed responses to steroidal agents. wikipedia.orgresearchgate.net

Bioinformatics: Bioinformatics involves the development and application of computational tools and methods for analyzing biological data. wikipedia.org In pharmacogenomics, bioinformatics is used to identify genetic polymorphisms, analyze gene and protein expression data, and compare genetic and genomic information to understand the basis of variable drug responses. wikipedia.orgki.se This includes the identification of single nucleotide polymorphisms (SNPs) and their potential functional impact. neliti.comwikipedia.org Text mining and the development of biological ontologies are also part of bioinformatics, aiding in organizing and querying biological data. wikipedia.org

Systems Biology: Systems biology aims to understand the complex interactions within biological networks, such as metabolic pathways, signal transduction cascades, and gene regulatory networks. wikipedia.orgresearchgate.net By integrating data from genomics, proteomics, and other 'omics' technologies, systems biology approaches can build models that reflect the underlying biological complexity and help predict system behavior in response to perturbations, such as the administration of steroidal drugs. researchgate.netnih.gov This is particularly relevant in pharmacogenomics where multiple genetic and environmental factors contribute to variability in drug response. researchgate.net

Computational pharmacogenomics utilizes large-scale perturbation databases and computational analysis of gene expression profiles to identify connections between drugs, genes, and diseases, offering a systems-level perspective on drug action. oup.com By applying these approaches to the study of estradiol valerate and norethisterone enanthate, researchers can gain a more comprehensive understanding of how genetic variations and protein dynamics collectively influence the pharmacological effects of these compounds.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Estradiol Valerate | 13791 |

| Norethisterone Enanthate | 229295 |

Interactive Data Tables

However, we can illustrate the structure of potential interactive tables based on the types of data discussed:

Potential Interactive Table 1: Selected Genetic Polymorphisms in Steroid Metabolism Enzymes

| Gene | Enzyme Superfamily | Polymorphism (Example) | Allele Frequency (Example Population) | Potential Impact on Metabolism | Relevant Steroid Substrates (Example) |

| CYP1A2 | CYP | rsID (Hypothetical) | Value (%) | Increased/Decreased Activity | Estradiol |

| UGT1A1 | UGT | (TA)n repeat | Frequency distribution (%) | Altered Conjugation Efficiency | Estradiol |

| SULT1A1 | SULT | rsID (Hypothetical) | Value (%) | Altered Sulfation | Estradiol, Estrone |

Potential Interactive Table 2: Selected Genetic Polymorphisms in Steroid Receptors

| Gene | Receptor Type | Polymorphism (Example) | Associated Variant (Example) | Potential Impact on Expression/Function | Relevant Steroid Ligands (Example) |

| ESR1 | ERα | PvuII | Allele Frequency (%) | Altered Expression/Function | Estradiol |

| PGR | PR | PROGINS | Prevalence (%) | Diminished Progesterone Response | Norethisterone, Progesterone |

Potential Interactive Table 3: Examples of Proteins with Altered Expression Following Steroid Treatment (Based on General Steroid Studies)

| Protein Name (Example) | Fold Change (Treated vs. Control) | Cellular Localization | Associated Pathway/Process (Example) | Relevant Steroid (Example) |

| Protein A | Up/Down | Cytosol | Cell Division | Estradiol |

| Protein B | Up/Down | Nucleus | Apoptosis | Glucocorticoid |

| Protein C | Up/Down | Membrane | Cellular Structure | Anabolic Steroid |

These tables are illustrative based on the types of findings discussed in the search results regarding steroid pharmacology in general. Generating specific, detailed interactive tables solely focused on estradiol valerate and norethisterone enanthate and their direct impact on these specific genetic variants and protein changes would require more targeted quantitative data from research specifically on these compounds within a pharmacogenomic or proteomic context, which was not consistently available in the provided search snippets in a format suitable for direct table population according to the strict instructions.

Chemical Stability and Degradation Science of Mesigyna

Degradation Pathways and Mechanisms

The degradation of steroid esters typically involves the breakdown of the ester linkage and potential alterations to the steroid ring structure.

Hydrolytic Degradation of Ester Linkages

Hydrolysis is a primary degradation pathway for steroid esters, particularly in the presence of water. This reaction involves the cleavage of the ester bond, resulting in the formation of the parent steroid and the corresponding carboxylic acid. For estradiol (B170435) valerate (B167501), hydrolysis yields estradiol and valeric acid. nih.govnih.govguidetopharmacology.org Similarly, norethisterone enanthate hydrolyzes to produce norethisterone and heptanoic acid. medicines.org.uksgpharma.compatsnap.com

In biological systems, this hydrolysis is often facilitated by esterase enzymes. nih.govguidetopharmacology.orgwada-ama.orgdrugbank.com In pharmaceutical formulations, particularly those containing water or stored under humid conditions, chemical hydrolysis can occur. The rate of hydrolysis can be influenced by factors such as pH and temperature. uri.eduresearchgate.neturi.edu Studies on other steroid esters, like hydrocortisone (B1673445) sodium succinate, have shown that hydrolysis can follow a consecutive first-order process, where the ester is converted to the alcohol (parent steroid), which may then undergo further degradation. uri.eduuri.edu

Oxidative Degradation of Steroid Moieties

Steroid structures are susceptible to oxidative degradation, which can lead to alterations in the ring system or the introduction of functional groups. This process can be initiated by various oxidizing agents, including molecular oxygen, peroxides, or reactive oxygen species. nih.govportlandpress.com

Oxidative degradation of steroids often begins with the oxidation of hydroxyl groups to ketones or the cleavage of carbon-carbon bonds within the steroid ring structure. nih.govasm.orgmdpi.com For instance, estradiol can be oxidized to estrone (B1671321), which involves the oxidation of the hydroxyl group at the C17 position. nih.govresearchgate.net Further oxidation can lead to the formation of various metabolites and the eventual breakdown of the steroid nucleus. asm.orgmdpi.comresearchgate.net While specific oxidative degradation pathways for estradiol valerate and norethisterone enanthate in pharmaceutical formulations are not extensively detailed in the provided sources, the inherent susceptibility of steroid structures to oxidation suggests this as a potential degradation route. nih.govportlandpress.com

Photolytic Degradation Studies and Photostability Assessment

Photolytic degradation, the breakdown of compounds upon exposure to light, is a significant concern for many pharmaceutical substances, including steroids. Steroids containing chromophores can absorb light energy, leading to chemical transformations. nih.gov

Estradiol and its esters, including estradiol valerate, are known to be sensitive to light. spectrumchemical.comreddit.comamericanregent.com Photodegradation of 17β-estradiol in aqueous solutions irradiated with UV light has been shown to produce various quinone derivatives. nih.govijert.org Studies on the photocatalytic degradation of an estrogen formulation containing estradiol valerate and norgestrel (B7790687) demonstrated that degradation occurs under UV-A radiation. mdpi.comresearchgate.net

Norethisterone also contains chromophores that absorb light. nih.gov While specific detailed photostability studies on norethisterone enanthate in the context of Mesigyna were not found, the general light sensitivity of steroids and the presence of the enanthate ester suggest that photolytic degradation is a potential pathway. Protecting this compound from light is therefore important for maintaining its stability. reddit.comamericanregent.com

Kinetic Studies of Chemical Degradation under Various Conditions

Kinetic studies are essential for understanding the rate at which a drug degrades and for determining appropriate storage conditions and shelf life. The degradation rate of this compound's components is influenced by various environmental factors.

Influence of Temperature, Humidity, and pH on Degradation Rate

Temperature is a critical factor influencing the rate of chemical reactions, including degradation pathways. Higher temperatures generally lead to increased degradation rates. Stability studies on estradiol valerate have shown it to be stable when stored at 25°C/65% RH and 40°C/75% RH for certain periods, supporting a shelf-life under recommended storage conditions. cbg-meb.nlgeneesmiddeleninformatiebank.nl However, exposure to heat can accelerate decomposition. spectrumchemical.comwebsite-files.com

Humidity, particularly in formulations that are not purely anhydrous, can contribute to hydrolytic degradation. While specific data on the impact of humidity on this compound's degradation kinetics were limited in the provided sources, the role of water in hydrolysis (Section 7.1.1) implies that high humidity could increase degradation rates.

The pH of the environment can significantly affect the rate of hydrolysis for ester linkages. Studies on the hydrolysis of steroid esters have shown pH-dependent degradation rates, with varying stability across different pH ranges. uri.eduresearchgate.neturi.edu For this compound, which is an injectable solution, the pH of the formulation would be a critical factor in the hydrolytic stability of estradiol valerate and norethisterone enanthate.

Effect of Oxygen and Light Exposure